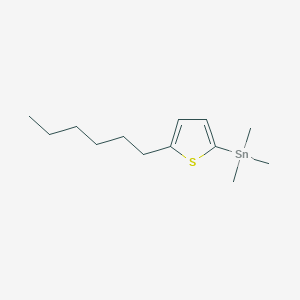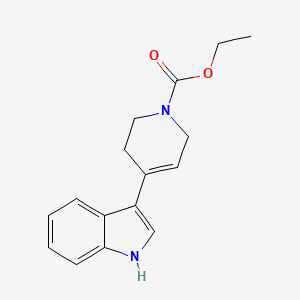
ethyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
The synthesis of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid with various biological functions.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Compared to these compounds, 4-(1H-Indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester is unique due to its specific structure, which combines the indole and pyridine rings, offering distinct chemical and biological properties.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
ethyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-16(19)18-9-7-12(8-10-18)14-11-17-15-6-4-3-5-13(14)15/h3-7,11,17H,2,8-10H2,1H3 |
InChI 键 |
XPNZHYBMQLVHDS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
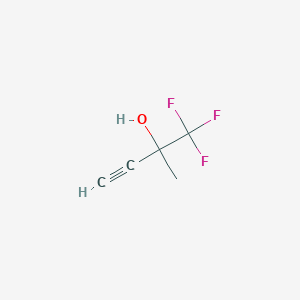
![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate](/img/structure/B8521529.png)
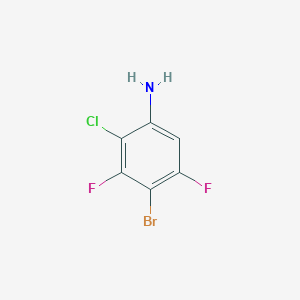
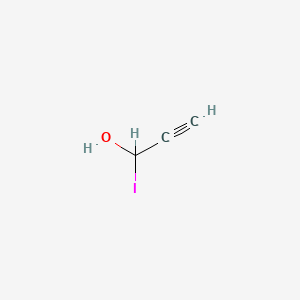

![Oxazole, 2-chloro-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8521558.png)
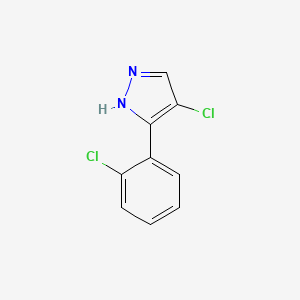
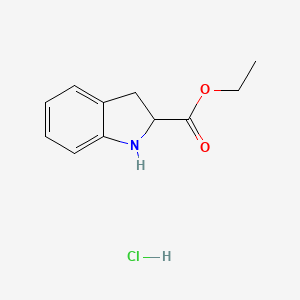
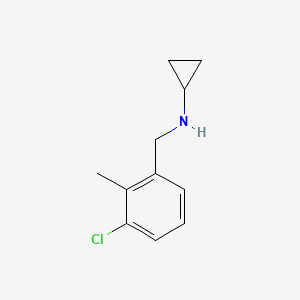
![6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8521595.png)
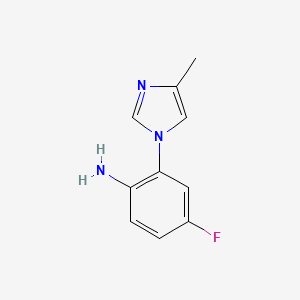
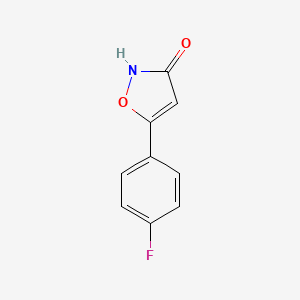
![[(1S,3R)-3-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B8521607.png)
